molecular formula C13H18N2O B12073487 1-[(3S)-3-methylpiperazin-1-yl]-2-phenylethan-1-one

1-[(3S)-3-methylpiperazin-1-yl]-2-phenylethan-1-one

Cat. No.: B12073487
M. Wt: 218.29 g/mol
InChI Key: VZSMILLAQBMCHD-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3S)-3-methylpiperazin-1-yl]-2-phenylethan-1-one is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a methyl group at the 3-position and a phenylethanone moiety. Piperazine derivatives are known for their wide range of biological activities, making them significant in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 1-[(3S)-3-methylpiperazin-1-yl]-2-phenylethan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 3-methylpiperazine with 2-bromoacetophenone under basic conditions. The reaction typically proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the electrophilic carbon of the bromoacetophenone, leading to the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to enhance yield and purity.

Chemical Reactions Analysis

1-[(3S)-3-methylpiperazin-1-yl]-2-phenylethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(3S)-3-methylpiperazin-1-yl]-2-phenylethan-1-one has several scientific research applications, including:

    Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.

    Biology: It is employed in the study of biological pathways and mechanisms, particularly those involving piperazine derivatives.

    Medicine: The compound has potential therapeutic applications due to its biological activity, including antimicrobial, antiviral, and antipsychotic properties.

    Industry: It is used in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of 1-[(3S)-3-methylpiperazin-1-yl]-2-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to changes in cellular processes. For example, piperazine derivatives are known to interact with neurotransmitter receptors, affecting signal transduction pathways and resulting in therapeutic effects.

Comparison with Similar Compounds

1-[(3S)-3-methylpiperazin-1-yl]-2-phenylethan-1-one can be compared with other similar compounds, such as:

    1-[(3S)-3-methylpiperazin-1-yl]propan-1-one: This compound has a similar piperazine structure but differs in the length of the carbon chain attached to the piperazine ring.

    3-(piperazin-1-yl)-1,2-benzothiazole: This compound contains a benzothiazole moiety instead of a phenylethanone group, leading to different biological activities and applications.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

1-[(3S)-3-methylpiperazin-1-yl]-2-phenylethanone

InChI

InChI=1S/C13H18N2O/c1-11-10-15(8-7-14-11)13(16)9-12-5-3-2-4-6-12/h2-6,11,14H,7-10H2,1H3/t11-/m0/s1

InChI Key

VZSMILLAQBMCHD-NSHDSACASA-N

Isomeric SMILES

C[C@H]1CN(CCN1)C(=O)CC2=CC=CC=C2

Canonical SMILES

CC1CN(CCN1)C(=O)CC2=CC=CC=C2

Origin of Product

United States

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